![molecular formula C15H14Cl2N2O3S B4749343 ethyl (2-{[(2,4-dichlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4749343.png)
ethyl (2-{[(2,4-dichlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate
Overview
Description
Ethyl (2-{[(2,4-dichlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl (2-{[(2,4-dichlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are responsible for pain and inflammation. By inhibiting COX-2 activity, ethyl (2-{[(2,4-dichlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Ethyl (2-{[(2,4-dichlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, making it a potential treatment option for various inflammatory disorders. It has also been shown to have anti-cancer properties, making it a potential treatment option for various types of cancer.
Advantages and Limitations for Lab Experiments
One of the primary advantages of ethyl (2-{[(2,4-dichlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is its potent anti-inflammatory and analgesic properties, which make it a potential treatment option for various inflammatory disorders. However, one of the limitations of this compound is its complex synthesis process, which requires careful attention to detail to ensure a high yield of the final product.
Future Directions
There are several future directions for the study of ethyl (2-{[(2,4-dichlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate. One potential direction is the development of more efficient synthesis methods that can produce the compound in larger quantities and with a higher yield. Another potential direction is the study of the compound's potential applications in the treatment of various types of cancer. Additionally, further studies can be conducted to determine the compound's safety and efficacy in human clinical trials.
Conclusion:
In conclusion, ethyl (2-{[(2,4-dichlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various fields. Its potent anti-inflammatory and analgesic properties make it a potential treatment option for various inflammatory disorders, while its anti-cancer properties make it a potential treatment option for various types of cancer. However, the complex synthesis process and lack of human clinical trials are limitations that need to be addressed in future research.
Scientific Research Applications
Ethyl (2-{[(2,4-dichlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate has been extensively studied for its potential applications in various fields of scientific research. One of the primary fields of interest is medicinal chemistry, where this compound has been shown to exhibit potent anti-inflammatory and analgesic properties. It has also been shown to have anti-cancer properties and can potentially be used in the treatment of various types of cancer.
properties
IUPAC Name |
ethyl 2-[2-[[2-(2,4-dichlorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-2-22-14(21)7-11-8-23-15(18-11)19-13(20)5-9-3-4-10(16)6-12(9)17/h3-4,6,8H,2,5,7H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGILGZLDRKGLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-{[(2,4-dichlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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